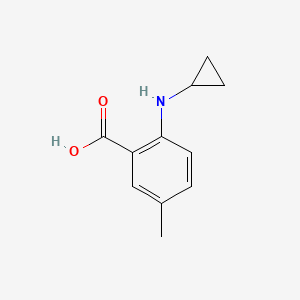

![molecular formula C15H9N5O2S B2512888 6-(4-Nitrophenyl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 77712-52-8](/img/structure/B2512888.png)

6-(4-Nitrophenyl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

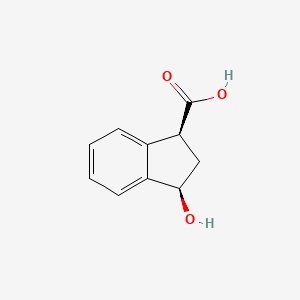

6-(4-Nitrophenyl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that belongs to the class of triazolothiadiazoles. This compound is characterized by its unique structure, which includes a triazole ring fused with a thiadiazole ring. The presence of nitrophenyl and phenyl groups further enhances its chemical properties, making it a subject of interest in various fields of research.

Wissenschaftliche Forschungsanwendungen

6-(4-Nitrophenyl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Industry: The compound’s nonlinear optical properties make it suitable for use in optoelectronic devices.

Wirkmechanismus

Target of Action

The primary targets of 6-(4-Nitrophenyl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole are enzymes and receptors in the biological system . The compound is capable of binding with a variety of these targets, which allows it to exhibit a wide range of biological activities .

Mode of Action

This compound interacts with its targets by inhibiting the biosynthesis of prostaglandins . Prostaglandins are derived from arachidonic acid, which originates from cell membrane phospholipids through the action of phospholipase A2 . The compound’s interaction with its targets leads to changes in the biological system, resulting in its various pharmacological effects .

Biochemical Pathways

The affected pathways of this compound involve the metabolism of arachidonic acid to prostaglandins and leukotrienes, which is catalyzed by cyclo-oxygenase and 5-lipoxygenase pathways . The downstream effects of these pathways include the generation of prostaglandins that are involved in gastrointestinal mucosal protection and inflammation .

Result of Action

The molecular and cellular effects of this compound’s action include significant anti-inflammatory and analgesic activities . Some of the synthesized compounds have also shown ulcerogenic and lipid peroxidation activities .

Biochemische Analyse

Biochemical Properties

6-(4-Nitrophenyl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to exhibit significant anti-inflammatory and analgesic activities . These activities are believed to be mediated chiefly through the inhibition of the biosynthesis of prostaglandins, which are derived from arachidonic acid . The metabolism of arachidonic acid to prostaglandins and leukotrienes is catalyzed by cyclo-oxygenase and 5-lipoxygenase pathways .

Cellular Effects

The cellular effects of this compound are largely attributed to its interactions with various enzymes and proteins. It has been found to have an inhibitory effect on Klebsiella pneumoniae and Staphylococcus hominis . Furthermore, it has been shown to have an inhibitory effect on Staphylococcus epidermidis and alpha Streptococcus haemolyticus .

Molecular Mechanism

The molecular mechanism of action of this compound involves bonding and hydrophobic interactions with key amino acid residues . This interaction is believed to disrupt processes related to DNA replication .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Some of the synthesized compounds have shown significant anti-inflammatory and analgesic activities

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. Selected compounds exhibiting promising efficacies revealed median effective dose (ED 50) values ranging from 7.62–28.71 mg/kg in four behavioral assays of allodynia and hyperalgesia .

Metabolic Pathways

It is known that the anti-inflammatory activity of similar compounds is mediated chiefly through the inhibition of the biosynthesis of prostaglandins .

Transport and Distribution

The mesoionic nature of 1,3,4-thiadiazoles allows these compounds to cross cellular membranes and interact with biological targets with distinct affinities .

Vorbereitungsmethoden

The synthesis of 6-(4-Nitrophenyl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the condensation of aryl α-bromo ketones with thiocarbohydrazide, followed by cyclization. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as trifluoroacetic acid . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Analyse Chemischer Reaktionen

6-(4-Nitrophenyl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 6-(4-Nitrophenyl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole include other triazolothiadiazole derivatives such as:

3,6-Disubstituted-1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles: These compounds also exhibit antimicrobial and anticancer properties but may differ in their specific activity and potency.

1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine derivatives: These compounds have similar structural features but may have different biological activities and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Eigenschaften

IUPAC Name |

6-(4-nitrophenyl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9N5O2S/c21-20(22)12-8-6-11(7-9-12)14-18-19-13(16-17-15(19)23-14)10-4-2-1-3-5-10/h1-9H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGBCCNFCHMCLCY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C3N2N=C(S3)C4=CC=C(C=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

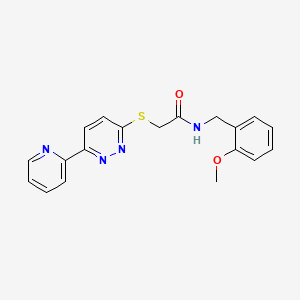

![[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2512805.png)

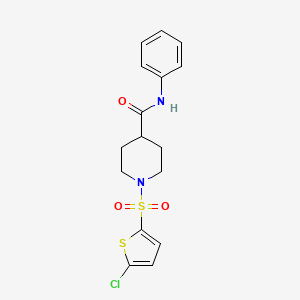

![5-(dimethylsulfamoyl)-N-[4-(propan-2-yl)phenyl]furan-2-carboxamide](/img/structure/B2512808.png)

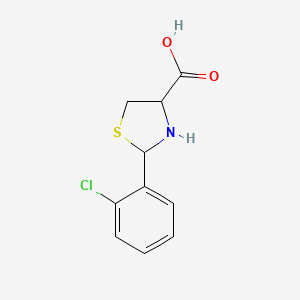

![3-{3-oxo-5-[({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(thiophen-2-yl)methyl]propanamide](/img/structure/B2512815.png)

![5-Chloro-2-{2-[(2-chlorobenzyl)sulfanyl]-3-pyridinyl}-1,3-benzoxazole](/img/structure/B2512822.png)

![Ethyl 3-[2-(4-nitroanilino)-2-oxoethoxy]pyrido[1,2-a]indole-10-carboxylate](/img/structure/B2512823.png)

![N-(2-methoxyethyl)-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide](/img/structure/B2512825.png)